![molecular formula C6H5BrF3N3 B15299461 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole](/img/structure/B15299461.png)
4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole
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Overview
Description
4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4-position, a trifluoromethyl group attached to a cyclopropyl ring at the 1-position, and a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-cyclopropyl-2-(trifluoromethyl)benzene
- 1-bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene
- 4-bromo-2-(trifluoromethyl)aniline
Uniqueness
4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole is unique due to the presence of both a triazole ring and a trifluoromethyl-cyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
4-Bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The introduction of bromine and trifluoromethyl groups enhances its lipophilicity and molecular interactions, potentially influencing its biological efficacy.
Property | Value |
---|---|
Molecular Formula | C8H8BrF3N3 |
Molecular Weight | 252.06 g/mol |
CAS Number | 1227160-18-0 |
IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Triazoles generally function by inhibiting the synthesis of ergosterol in fungal cell membranes or by interfering with nucleic acid synthesis in bacteria. The presence of the bromine atom may enhance binding affinity to target enzymes or receptors.
Case Studies and Research Findings
-
Antibacterial Activity :
- A study assessed the antibacterial effects of various triazole derivatives against drug-resistant strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
- Another research highlighted that modifications in the triazole structure could lead to improved antibacterial efficacy, suggesting that the bromine substitution plays a critical role in enhancing activity against resistant strains .
- Antifungal Properties :
- Anticancer Potential :
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C6H5BrF3N3 |
---|---|
Molecular Weight |
256.02 g/mol |
IUPAC Name |
4-bromo-2-[1-(trifluoromethyl)cyclopropyl]triazole |
InChI |
InChI=1S/C6H5BrF3N3/c7-4-3-11-13(12-4)5(1-2-5)6(8,9)10/h3H,1-2H2 |
InChI Key |
JWTXBHZCKZWBLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(F)(F)F)N2N=CC(=N2)Br |
Origin of Product |
United States |
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